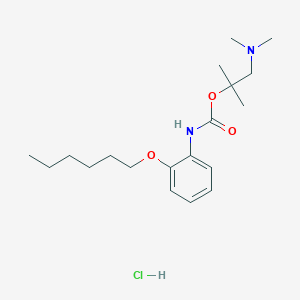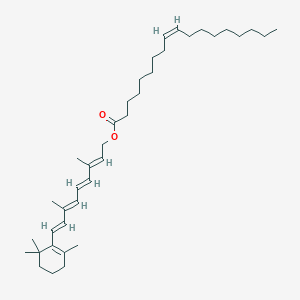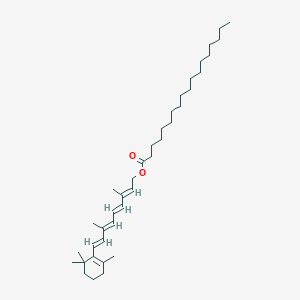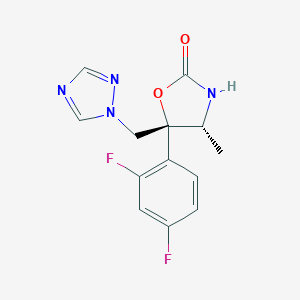
(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone" is a member of the oxazolidinone class of compounds, which are known for their applications in medicinal chemistry, particularly as antimicrobial agents. Oxazolidinones are characterized by their unique mechanism of bacterial protein synthesis inhibition and have been the subject of extensive research due to their therapeutic potential .
Synthesis Analysis
The synthesis of oxazolidinone derivatives often involves cyclization and rearrangement reactions. For example, the synthesis of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones, which are structurally related to the compound , is achieved by starting from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization into the corresponding aziridine and rearrangement catalyzed by Sn(OTf)2 . Similarly, enantiomerically pure 4,5-substituted 2-oxazolidinones can be synthesized using electrochemical transformations and substitution reactions with organometallic nucleophiles .
Molecular Structure Analysis
The molecular structure of oxazolidinones is crucial for their biological activity. Studies have shown that the 4-carboxy-5-substituted-oxazolidin-2-ones can control the formation of peptide bonds in a specific conformation, which is essential for their function as pseudoprolines . Additionally, the homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) tend to fold into a regular helical structure, which is significant for their potential biological applications .
Chemical Reactions Analysis
Oxazolidinones participate in various chemical reactions that are important for their synthesis and functionalization. For instance, the synthesis of 5-(4-methyl-1,2,3-triazole)methyl oxazolidinones involves reactions that lead to strong in vitro antibacterial activity against pathogenic bacteria . The presence of substituents like the 4-methyl-1,2,3-triazole moiety can influence the chemical properties and biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidinones, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the 4-isopropyl-5,5-diphenyloxazolidinone has a high melting point and low solubility in organic solvents, which affects its reactivity and the conditions required for its transformations . The conformational properties of oxazolidinones, as evidenced by their ability to fold into ordered structures or helical conformations, are also critical for their function and potential applications .
Applications De Recherche Scientifique
Triazole Derivatives Development The compound is related to the triazole and oxazolidinone chemical families, both of which are significant in drug development due to their broad range of biological activities. Triazoles, such as 1H-1,2,4-triazoles, are crucial in creating new drugs because they offer various structural variations, which lead to different biological activities. These compounds have been explored for their potential in treating inflammatory diseases, microbial infections, and even neglected diseases due to their antimicrobial, antiplatelet, and antitumoral properties (Ferreira et al., 2013).
Oxazolidinone-Based Antibacterial Agents Oxazolidinones, on the other hand, represent a novel class of synthetic antimicrobial agents with a unique mechanism of protein synthesis inhibition. They have shown bacteriostatic activity against significant pathogens, including drug-resistant strains. Linezolid, an oxazolidinone, has been highlighted for its effectiveness in treating infections caused by gram-positive bacteria, showcasing the potential of oxazolidinone derivatives in addressing resistant bacterial infections (Diekema & Jones, 2000). Recent studies have focused on developing new oxazolidinone derivatives with improved antibacterial activity, indicating ongoing research efforts to enhance the efficacy and safety profiles of these compounds (Poce et al., 2008).
Challenges and Innovations Despite the therapeutic potential, there are challenges in developing these derivatives, such as the emergence of drug-resistant bacteria and the adverse effects associated with long-term use. These issues underscore the importance of finding new, efficient preparation methods that consider green chemistry and sustainability while addressing the ever-evolving landscape of bacterial resistance and emerging diseases (Ferreira et al., 2013).
Orientations Futures
The future directions of this compound are likely tied to its use in the synthesis of Albaconazole and potentially other antifungal medications . As our understanding of fungal infections and resistance mechanisms grows, there may be opportunities to modify this compound to create new, more effective treatments.
Propriétés
IUPAC Name |
(4R,5R)-5-(2,4-difluorophenyl)-4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O2/c1-8-13(21-12(20)18-8,5-19-7-16-6-17-19)10-3-2-9(14)4-11(10)15/h2-4,6-8H,5H2,1H3,(H,18,20)/t8-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVPPBYFZOBSGJ-AMIZOPFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@](OC(=O)N1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435051 |
Source


|
| Record name | FT-0666842 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone | |
CAS RN |
169058-26-8 |
Source


|
| Record name | FT-0666842 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)
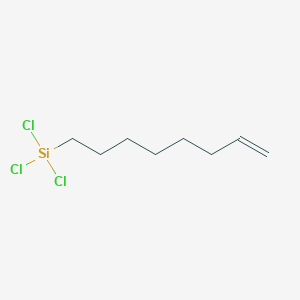
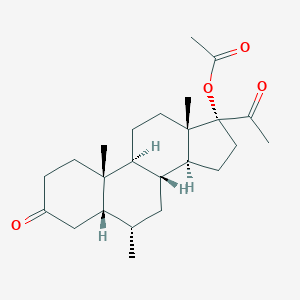
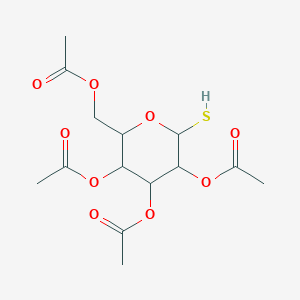
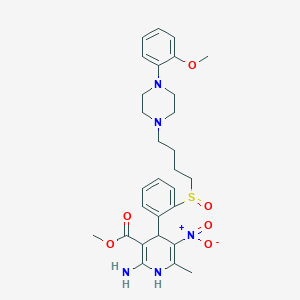
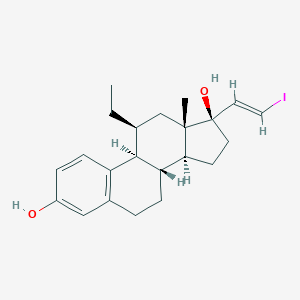

![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)
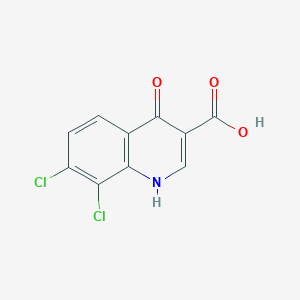
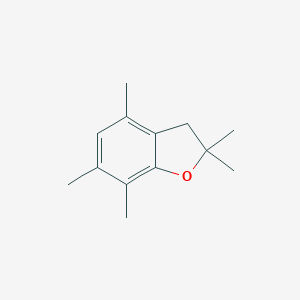
![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)
